REACTION_CXSMILES
|
[Cl-].[NH4+].O.[CH2:4]([O:9][C:10]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:11]=1[C:12]#[N:13])[C:5]([CH3:8])([CH3:7])[CH3:6]>[Fe].C(O)C>[NH2:18][C:15]1[CH:16]=[CH:17][C:10]([O:9][CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[C:11]([CH:14]=1)[C:12]#[N:13] |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
286 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
753 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
2-Neopentyloxy-5-nitrobenzonitrile
|
Quantity
|
80.5 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)OC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the refluxing temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
An aqueous sodium hydroxide solution was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Diisopropyl ether was added to the residue
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
the crystals were recrystallized from a mixed solvent of ethyl acetate-n-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C#N)C1)OCC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |